EThyl (2S)-2-(trifluoroacetamido)propanoate
Overview
Description
Ethyl (2S)-2-(trifluoroacetamido)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a trifluoroacetamido group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(trifluoroacetamido)propanoate typically involves the esterification of (2S)-2-(trifluoroacetamido)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-(trifluoroacetamido)propanoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-(trifluoroacetamido)propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-(trifluoroacetamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(trifluoroacetamido)propanoate involves its interaction with various molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active (2S)-2-(trifluoroacetamido)propanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-amino-3-(trifluoromethyl)propanoate
- Ethyl (2S)-2-(trifluoromethylthio)propanoate
- Ethyl (2S)-2-(trifluoromethylsulfonyl)propanoate
Uniqueness
Ethyl (2S)-2-(trifluoroacetamido)propanoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct reactivity and interaction properties compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
Properties
IUPAC Name |
ethyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h4H,3H2,1-2H3,(H,11,13)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYVEXWCKFMGY-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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